molecular formula C8H18N2 B1432710 (1-Methylazepan-3-yl)methanamine CAS No. 1556312-31-2

(1-Methylazepan-3-yl)methanamine

Cat. No.: B1432710
CAS No.: 1556312-31-2
M. Wt: 142.24 g/mol
InChI Key: QQVUZSSMFQVXJA-UHFFFAOYSA-N
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Description

(1-Methylazepan-3-yl)methanamine: is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is a derivative of azepane, a nine-membered saturated heterocyclic amine, with a methyl group attached to the first carbon and an amine group attached to the third carbon.

Synthetic Routes and Reaction Conditions:

  • Reduction of Azepanone Derivatives: One common synthetic route involves the reduction of azepanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Amination of Alkyl Halides: Another method involves the amination of alkyl halides using azepane as a starting material. This reaction typically requires a strong base and high temperatures.

Industrial Production Methods: The industrial production of This compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

(1-Methylazepan-3-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to amines.

  • Substitution: Substitution reactions can replace hydrogen atoms on the azepane ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Nitro compounds, aldehydes, and carboxylic acids.

  • Reduction: Amines and amides.

  • Substitution: Alkylated azepanes and other functionalized derivatives.

Scientific Research Applications

(1-Methylazepan-3-yl)methanamine: has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It can serve as a ligand for biological receptors and enzymes, aiding in the study of biological processes.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1-Methylazepan-3-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, triggering or blocking signal transduction pathways.

Comparison with Similar Compounds

  • Azepanone: A nine-membered lactam with no methyl group.

  • 1-Methylazepane: A nine-membered saturated heterocyclic amine without the amine group.

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Properties

IUPAC Name

(1-methylazepan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-5-3-2-4-8(6-9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVUZSSMFQVXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556312-31-2
Record name (1-methylazepan-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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